molecular formula C19H22N2O3 B2620294 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 2034411-95-3

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2620294
CAS No.: 2034411-95-3
M. Wt: 326.396
InChI Key: MCVPQQSUWSTPGJ-UHFFFAOYSA-N
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Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy-substituted indane and a methoxy-substituted phenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-2,3-dihydro-1H-indene and 2-methoxyphenyl isocyanate.

    Formation of Urea Linkage: The key step involves the reaction between 2-methoxy-2,3-dihydro-1H-indene and 2-methoxyphenyl isocyanate in the presence of a suitable base, such as triethylamine, to form the desired urea derivative.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The urea linkage can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular processes.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-hydroxyphenyl)urea
  • 1-((2-chloro-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-chlorophenyl)urea

Uniqueness

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-6-5-9-16(17)21-18(22)20-13-19(24-2)11-14-7-3-4-8-15(14)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPQQSUWSTPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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